![molecular formula C14H14ClN3O B6631011 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B6631011.png)
2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide, also known as CM-272, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
The mechanism of action of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide involves the inhibition of a protein called Aurora kinase A. This protein is involved in cell division and is overexpressed in many types of cancer. By inhibiting Aurora kinase A, 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide disrupts the normal cell division process and induces apoptosis in cancer cells. This mechanism of action has been validated in preclinical studies and is currently being evaluated in clinical trials.
Biochemical and Physiological Effects
2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been shown to reduce the levels of phosphorylated histone H3, a marker of cell division, in cancer cells. These findings suggest that 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide may have a potent anticancer effect.
Advantages and Limitations for Lab Experiments
One advantage of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide is its specificity for Aurora kinase A. This specificity allows for targeted inhibition of cancer cells while minimizing toxicity to normal cells. However, one limitation of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide is its solubility, which may limit its effectiveness in vivo. In addition, the pharmacokinetics and pharmacodynamics of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide are not yet fully understood, which may limit its clinical application.
Future Directions
There are several future directions for the study of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide. One direction is to optimize the pharmacokinetics and pharmacodynamics of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide to improve its clinical efficacy. Another direction is to evaluate the safety and efficacy of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide in clinical trials. In addition, the combination of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide with other anticancer agents may be explored to enhance its therapeutic potential. Finally, the development of novel Aurora kinase A inhibitors based on the structure of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide may lead to the discovery of more potent and effective anticancer agents.
Conclusion
In conclusion, 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide is a promising small molecule inhibitor that has shown potent anticancer activity in preclinical studies. Its specificity for Aurora kinase A allows for targeted inhibition of cancer cells while minimizing toxicity to normal cells. However, its solubility and pharmacokinetics and pharmacodynamics need to be further optimized to improve its clinical efficacy. The future directions for the study of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide include evaluating its safety and efficacy in clinical trials, exploring its combination with other anticancer agents, and developing novel Aurora kinase A inhibitors.
Synthesis Methods
The synthesis of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide involves several steps, including the reaction of 2-chloro-6-methylpyridine-4-carboxylic acid with 3-methylpyridine-2-methanol in the presence of a coupling reagent. The resulting intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then coupled with the amine to form the final product. The synthesis method has been optimized to produce high yields of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide with good purity.
Scientific Research Applications
2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide may have therapeutic potential for the treatment of cancer.
properties
IUPAC Name |
2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-9-4-3-5-16-12(9)8-17-14(19)11-6-10(2)18-13(15)7-11/h3-7H,8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQXTLRINFUDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNC(=O)C2=CC(=NC(=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.